N,N-diethyl-2-methoxy-4-(methylsulfanyl)benzamide
Description
N,N-diethyl-2-methoxy-4-(methylsulfanyl)benzamide: is an organic compound with the molecular formula C13H19NO2S It is a benzamide derivative characterized by the presence of diethyl, methoxy, and methylsulfanyl groups attached to the benzene ring
Properties
IUPAC Name |
N,N-diethyl-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-5-14(6-2)13(15)11-8-7-10(17-4)9-12(11)16-3/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRKUWVWGBVFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final product isolation .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or peracetic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as organolithium or organomagnesium reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, the oxidation of the methylsulfanyl group can lead to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- N,N-diethyl-2-methoxybenzamide
- N,N-diethyl-4-(methylsulfanyl)benzamide
- N,N-diethyl-2-methoxy-4-(methylsulfinyl)benzamide
Comparison: N,N-diethyl-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in substitution reactions .
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